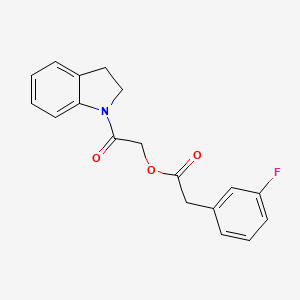

2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate

Description

Properties

IUPAC Name |

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(3-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3/c19-15-6-3-4-13(10-15)11-18(22)23-12-17(21)20-9-8-14-5-1-2-7-16(14)20/h1-7,10H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCUKUXMPNHQHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)COC(=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate typically involves the reaction of indoline derivatives with fluorophenyl acetic acid derivatives. One common method includes the esterification of 2-(3-fluorophenyl)acetic acid with 2-(Indolin-1-yl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The indoline moiety can be oxidized to form indole derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions involving strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Indole derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds derived from indoline structures exhibit potent anticancer properties. Notably, studies have demonstrated that derivatives similar to 2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate can inhibit the activity of protein tyrosine kinases (PTKs), which are crucial in cancer cell proliferation and survival.

Case Study: Ewing Sarcoma

A study focused on the synthesis and evaluation of indoline derivatives against Ewing's sarcoma showed that specific modifications led to enhanced antiproliferative activity. For instance, a compound with a similar structure exhibited a growth inhibition concentration (GI50) of 0.9 μM against TC32 cells, indicating significant potential for further development as an anticancer agent .

Anti-inflammatory Applications

The dual inhibition of enzymes involved in inflammatory pathways is another promising application of this compound. Research has identified indoline-based compounds as effective inhibitors of both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), making them valuable in treating inflammatory diseases.

Experimental Findings

In vivo studies have shown that certain indoline derivatives can significantly reduce inflammatory markers in animal models. For example, a derivative related to the compound demonstrated remarkable efficacy in reducing levels of pro-inflammatory cytokines such as TNF-alpha during zymosan-induced peritonitis .

| Compound | Inhibition Activity (IC50 μM) | In Vivo Efficacy |

|---|---|---|

| Compound 43 | 0.41 (5-LOX), 0.43 (sEH) | Significant reduction in inflammation |

| Compound 73 | Not specified | Effective in murine models of asthma |

Antiviral Applications

Emerging research suggests that indoline derivatives may also possess antiviral properties. Specifically, some studies have explored their potential as inhibitors of dengue virus replication.

Patent Insights

A patent highlights the use of substituted indoline derivatives for inhibiting dengue viral replication, suggesting that the structural features of compounds like this compound could be optimized for antiviral activity .

Structure–Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for the development of new therapeutic agents. Various studies have employed structure–activity relationship (SAR) analyses to optimize the efficacy of indoline derivatives.

Key Findings

The incorporation of fluorine atoms into the phenyl ring has been shown to enhance biological activity, likely due to improved binding interactions with target proteins .

Mechanism of Action

The mechanism of action of 2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The indoline moiety can interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Groups

Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate (CAS 199603-85-5)

- Structure : Contains a 4-fluoroindole group connected to an ethyl oxoacetate.

- Key Differences : The target compound substitutes the indole with an indoline (saturated pyrrolidine ring) and uses a 3-fluorophenyl acetic ester instead of an ethyl oxoacetate.

- Implications : Saturation of the indoline ring may enhance metabolic stability compared to the aromatic indole system .

[2-(N-Methylanilino)-2-oxoethyl] 2-[(3-Fluorobenzoyl)amino]acetate (CAS 732262-28-1)

- Structure: Features a 3-fluorobenzoyl group linked to an acetamide, with an N-methylanilino substituent.

- Key Differences : The target compound lacks the benzamide group and instead incorporates an indoline ring. The 3-fluorophenyl acetic ester in the target may confer different steric and electronic properties compared to the benzamide .

Methyl 2-Chloro-2-(3-Fluorophenyl)acetate (CID 62224368)

- Structure : A 3-fluorophenyl group attached to a chlorinated methyl acetate.

Analogues with Heterocyclic Moieties

2-Oxo-2-((5-Phenyl-1,3,4-oxadiazol-2-yl)amino)ethyl 2-(Naphtho[2,1-b]furan-1-yl)acetate (Compound 9, )

- Structure : Includes a 1,3,4-oxadiazole ring and naphthofuran group.

- Key Differences : The oxadiazole and naphthofuran moieties enhance π-π stacking and electron-withdrawing effects compared to the indoline-fluorophenyl system. This compound demonstrated antibacterial activity against Staphylococcus aureus, suggesting that the target compound’s indoline core might offer alternative binding mechanisms .

(E)-Methyl 2-(2-Oxo-1-(phenylcarbamoyl)indolin-3-ylidene)acetate (CAS 1279575-10-8)

- Structure: An indolinone (oxidized indoline) with a phenylcarbamoyl group.

- The target compound’s saturated indoline may improve solubility but reduce electrophilic reactivity .

Crystallographic and Analytical Data

- Structural Analysis : SHELX programs () are widely used for crystallographic refinement of small molecules. The target compound’s structure could be resolved using similar methods, with comparisons to fluorophenyl-containing structures like 2-(4-Fluorophenyl)-3-methyl-1H-indole () highlighting conformational differences .

Biological Activity

2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate is a synthetic organic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indoline moiety and a fluorophenyl group, which contribute to its unique chemical characteristics. Its molecular formula is , and it possesses a molecular weight of approximately 317.32 g/mol.

The mechanism of action of this compound involves its interaction with various biological macromolecules, particularly neurotransmitter receptors. The indoline structure allows for modulation of receptor activity, while the fluorophenyl group enhances binding affinity and selectivity towards specific targets.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit antiproliferative activity against cancer cell lines. For instance, a related compound demonstrated a growth inhibition (GI50) of 0.9 μM against TC32 cells, highlighting the potential of indoline derivatives in cancer therapy .

Neurotransmitter Modulation

The compound has been investigated for its effects on neurotransmitter systems, particularly in the context of developing new therapeutic agents for neurological disorders. The indoline moiety is believed to interact with dopamine and serotonin receptors, which are critical in managing conditions like depression and schizophrenia.

Case Studies

- Ewing's Sarcoma : A study focusing on Ewing's sarcoma found that related indoline compounds showed significant antiproliferative effects, suggesting that modifications to the indoline structure can enhance biological activity .

- Neuropharmacology : Investigations into the pharmacological properties of similar compounds have highlighted their potential as selective norepinephrine reuptake inhibitors, which could be beneficial in treating mood disorders.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Activity Type | GI50 (μM) | Targeted Disease |

|---|---|---|---|

| This compound | Antiproliferative | TBD | Cancer |

| 4,7-Dichloro-3-hydroxyindolin-2-one | Antiproliferative | 0.9 | Ewing's Sarcoma |

| Norepinephrine Reuptake Inhibitors | Neurotransmitter Modulation | TBD | Depression |

Q & A

Q. What are the recommended synthetic pathways for 2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via esterification or transesterification reactions. For example:

- Step 1: React 2-(3-fluorophenyl)acetic acid with a chloroethyl indolinone intermediate under reflux in anhydrous dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent .

- Step 2: Optimize reaction time (typically 12–24 hours) and temperature (25–40°C) to avoid side products like hydrolyzed esters.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Yields range from 60–75%, with impurities monitored via HPLC (C18 column, UV detection at 254 nm) .

Key Variables:

- Excess acyl chloride derivatives may improve esterification efficiency.

- Acidic or basic conditions must be avoided to prevent hydrolysis of the ester bond .

Q. How is structural characterization performed for this compound, and what spectroscopic benchmarks are critical?

Methodological Answer:

- NMR (¹H/¹³C):

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry. Atypical bond angles (e.g., C=O···F interactions) may indicate intramolecular non-covalent interactions .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 342.12 (calculated) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across in vitro assays?

Methodological Answer:

- Assay Design:

- Data Normalization:

Common Pitfalls:

Q. What experimental strategies are recommended for studying environmental degradation pathways of this compound?

Methodological Answer:

- Hydrolytic Degradation:

- Photolytic Studies:

- Ecotoxicology:

Data Interpretation:

Q. How can researchers design mechanistic studies to elucidate the compound’s interaction with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

- Molecular Docking:

- Kinetic Assays:

- Biophysical Validation:

Critical Controls:

- Include inactive analogs (e.g., non-fluorinated derivatives) to confirm specificity of fluorophenyl interactions .

Q. Table 1. Key Spectroscopic Data

| Technique | Critical Peaks/Values | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.35–7.45 (m, 4H, Ar-H) | Fluorophenyl aromatic protons |

| ¹³C NMR | δ 170.2 (C=O) | Ester carbonyl group |

| HRMS | m/z 342.1245 [M+H]⁺ | Molecular ion confirmation |

Q. Table 2. Environmental Degradation Parameters

| Condition | t₁/₂ (Days) | Major Degradants |

|---|---|---|

| pH 7, 25°C | 28 | 2-(3-Fluorophenyl)acetic acid |

| UV Light, pH 7 | 7 | Hydroxylated indolinone derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.